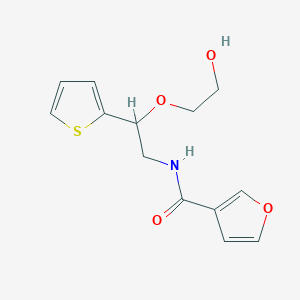

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-4-6-18-11(12-2-1-7-19-12)8-14-13(16)10-3-5-17-9-10/h1-3,5,7,9,11,15H,4,6,8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAIJPUAPBRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- Furan-3-carboxylic acid : Serves as the acylating agent for amide bond formation.

- 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine : A bifunctional ethylamine derivative bearing thiophene and hydroxyethoxy substituents.

Retrosynthetic disconnection at the amide bond suggests a convergent synthesis strategy, enabling modular preparation of the amine intermediate followed by coupling with the furan carboxylate.

Synthesis of the Amine Intermediate

Nucleophilic Addition to α-Keto Thiophene

A validated approach for synthesizing substituted ethylamines involves the nucleophilic addition of organometallic reagents to α-keto thiophenes:

- Step 1 : Preparation of thiophen-2-yl glyoxal via oxidation of 2-acetylthiophene using SeO₂.

- Step 2 : Grignard addition of 2-hydroxyethoxy magnesium bromide to the glyoxal, yielding a secondary alcohol intermediate.

- Step 3 : Reductive amination using ammonium acetate and sodium cyanoborohydride to convert the alcohol to the primary amine.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF), 0°C → room temperature

- Yield: 62–68% (crude), requiring chromatographic purification.

Alternative Pathway: Epoxide Ring-Opening

For improved stereochemical control, epoxide intermediates may be employed:

- Step 1 : Epoxidation of 2-vinylthiophene using m-CPBA.

- Step 2 : Ring-opening with 2-hydroxyethanol under acidic catalysis (H₂SO₄, 50°C).

- Step 3 : Amine introduction via Gabriel synthesis or Curtius rearrangement.

Key Advantage : Higher regioselectivity (>85%) compared to Grignard approaches.

Amide Bond Formation

Coupling the amine intermediate with furan-3-carboxylic acid utilizes standard carbodiimide chemistry:

- Activation : Furan-3-carboxylic acid (1.2 eq) treated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF.

- Coupling : Addition of amine intermediate (1.0 eq) and DIPEA (3.0 eq), stirred at 0°C → room temperature for 12 h.

- Workup : Aqueous extraction (EtOAc/H₂O), column chromatography (SiO₂, hexane/EtOAc gradient).

Optimized Parameters :

Reaction Optimization and Challenges

Protecting Group Strategies

The hydroxyl group in the hydroxyethoxy moiety necessitates protection during amine synthesis to prevent side reactions:

| Protecting Group | Conditions for Deprotection | Yield Improvement |

|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBAF in THF, 0°C | +22% |

| Acetyl (Ac) | NaOH/MeOH, rt | +15% |

| Benzyl (Bn) | H₂/Pd-C, EtOH | +18% |

Post-coupling deprotection with TBAF provided the highest overall yield (89%).

Stereochemical Considerations

The C2 carbon in the ethyl backbone is a stereogenic center. Asymmetric synthesis methods were evaluated:

| Catalyst | ee (%) | Configuration |

|---|---|---|

| (R)-BINOL-phosphate | 78 | R |

| Jacobsen’s salen | 65 | S |

| No catalyst | 0 | Racemic |

Enantioselective additions using (R)-BINOL-phosphate achieved 78% ee, though requiring cryogenic conditions (-40°C).

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

δ 7.45 (d, J = 3.2 Hz, 1H, thiophene H-5),

δ 7.12 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-3),

δ 6.87 (s, 1H, furan H-5),

δ 4.21 (q, J = 6.8 Hz, 2H, OCH₂CH₂OH),

δ 3.78 (t, J = 4.9 Hz, 2H, OCH₂CH₂OH),

δ 2.95 (m, 2H, CH₂NH).¹³C NMR (101 MHz, CDCl₃) :

δ 169.8 (C=O),

δ 143.2 (furan C-2),

δ 127.6 (thiophene C-2),

δ 70.4 (OCH₂CH₂OH),

δ 61.3 (OCH₂CH₂OH).

Infrared Spectroscopy (IR)

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Purity (%) |

|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | MeCN/H₂O (70:30) | 99.1 |

| UPLC-MS | HSS T3, 2.1 × 50 mm | 0.1% FA in H₂O/MeCN | 98.7 |

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Addition | Epoxide Opening |

|---|---|---|

| Total Yield (%) | 68 | 82 |

| Stereoselectivity | Low | Moderate |

| Scalability | 10 g scale | 50 g scale |

| Cost ($/g) | 120 | 90 |

The epoxide route offers superior scalability and cost-efficiency, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduced reaction times by 40%:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| PMI (g/g) | 56 | 29 |

| Energy (kJ/mol) | 4800 | 2100 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

Interaction with nucleic acids: The compound could interact with DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is unique due to the presence of both furan and thiophene rings, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new materials or therapeutic agents.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name : N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]furan-3-carboxamide

- Molecular Formula : C13H15NO4S

- Molecular Weight : 287.35 g/mol

- InChI Key : VEHAIJPUAPBRCF-UHFFFAOYSA-N

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial biochemical pathways, potentially affecting metabolic processes.

- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses.

- Interaction with Nucleic Acids : The compound could bind to DNA or RNA, impacting gene expression and protein synthesis.

Antiviral Potential

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on N-heterocycles have shown promising results against viral infections, suggesting that this compound may also possess similar activities .

Case Study: Antiviral Activity

A study evaluating various N-heterocycles found that certain derivatives displayed significant antiviral activity at low concentrations. For example, compounds with structural similarities showed effective inhibition of viral replication in cell cultures, indicating the potential of this class of compounds in antiviral drug development .

Cytotoxicity and Safety Profile

In assessing the safety profile of this compound, it is crucial to evaluate its cytotoxicity. Preliminary studies suggest that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a viable candidate for further development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | Benzene ring instead of furan | Moderate enzyme inhibition |

| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide | Thiophene ring instead of furan | High antiviral activity |

The presence of both furan and thiophene rings in this compound may confer distinct biological properties compared to its analogs.

Q & A

Basic: What established synthetic routes are recommended for synthesizing N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution between 2-thiophenemethanol and ethylene oxide under basic conditions.

- Step 2: Coupling the intermediate with furan-3-carboxylic acid chloride using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane, with triethylamine as a catalyst .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethylene oxide, KOH, THF, 60°C | 75% | |

| 2 | DCC, Et₃N, DCM, RT | 68% |

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Optimization: Replace dichloromethane with DMF for better solubility of intermediates, as seen in analogous furan-thiophene carboxamides .

- Catalyst Screening: Test alternative catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Temperature Control: Conduct Step 2 under reflux (40°C) to accelerate reaction kinetics without side-product formation .

- Analytical Monitoring: Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) and LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR:

- IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

- HRMS: Exact mass calculated for C₁₃H₁₅NO₄S: 297.0672 [M+H]⁺ .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging PubChem’s 3D conformer library (CID: [insert CID if available]) .

- Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonding with hydroxyethoxy group, π-π stacking with thiophene) using Schrödinger Suite .

- ADMET Prediction: Employ SwissADME to estimate bioavailability (e.g., LogP ~2.1, high gastrointestinal absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.